2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine
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Overview
Description
2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine is a compound that combines the structural features of a piperidine ring and a thiophene ring
Mechanism of Action
Target of Action
The primary targets of the compound “(2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine” are currently unknown. This compound is structurally similar to 2,2,6,6-tetramethylpiperidine , which is a key intermediate in the synthesis of various chemical compounds . .
Mode of Action
Given its structural similarity to 2,2,6,6-tetramethylpiperidine
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. The compound 2,2,6,6-tetramethylpiperidine, which is structurally similar, is known to be involved in various chemical reactions . .
Pharmacokinetics
The compound 2,2,6,6-tetramethylpiperidine is soluble in organic solvents and slightly soluble in water . This suggests that “(2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine” may have similar solubility properties, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to 2,2,6,6-tetramethylpiperidine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a thiophene derivative. One common method is the nucleophilic substitution reaction where the piperidine nitrogen attacks an electrophilic carbon on the thiophene ring, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and automated systems can further streamline the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a secondary amine.
Substitution: Both the piperidine and thiophene rings can participate in substitution reactions. For example, halogenation of the thiophene ring can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be carried out using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: In biological research, it can be used as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar steric properties but lacking the thiophene ring.
Thiophen-2-ylmethylamine: Contains the thiophene ring but lacks the steric bulk of the tetramethylpiperidine moiety.
Uniqueness: The combination of the sterically hindered piperidine ring and the aromatic thiophene ring in 2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine provides unique chemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2S/c1-13(2)8-11(9-14(3,4)16-13)15-10-12-6-5-7-17-12/h5-7,11,15-16H,8-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLQBMKVKBMVND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC=CS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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